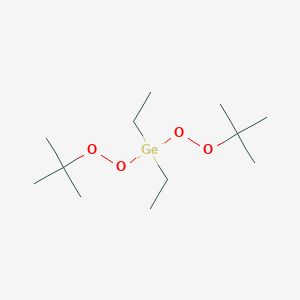

Bis(tert-butylperoxy)(diethyl)germane

Description

Properties

CAS No. |

62277-75-2 |

|---|---|

Molecular Formula |

C12H28GeO4 |

Molecular Weight |

308.98 g/mol |

IUPAC Name |

bis(tert-butylperoxy)-diethylgermane |

InChI |

InChI=1S/C12H28GeO4/c1-9-13(10-2,16-14-11(3,4)5)17-15-12(6,7)8/h9-10H2,1-8H3 |

InChI Key |

CEHAOKHZIGVWFE-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)(OOC(C)(C)C)OOC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Bis Tert Butylperoxy Diethyl Germane

General Synthetic Routes for Organogermanium Peroxides

The formation of the germanium-peroxy bond is the cornerstone of synthesizing organogermanium peroxides. Several established methods in organometallic chemistry can be adapted for this purpose, primarily utilizing germanium halides or oxides as starting materials.

Approaches Involving Germanium Halides

A prevalent strategy for creating organogermanium compounds involves the use of organogermanium halides. google.com For the synthesis of organogermanium peroxides, an organogermanium dihalide, such as diethylgermanium dichloride, would serve as a logical precursor. The fundamental reaction involves the nucleophilic substitution of the halide atoms with a hydroperoxide, typically in the presence of a base to neutralize the resulting hydrohalic acid.

The general reaction can be represented as:

R₂GeX₂ + 2 R'OOH + 2 B → R₂Ge(OOR')₂ + 2 B·HX

Where:

R represents an alkyl group (in this case, ethyl).

X represents a halogen (e.g., Cl, Br).

R'OOH is the hydroperoxide (in this case, tert-butyl hydroperoxide).

B is a base (e.g., pyridine, triethylamine (B128534), or an inorganic base).

This method's efficacy is contingent on the reactivity of the germanium-halogen bond and the nucleophilicity of the hydroperoxide. The choice of base and solvent is critical to prevent undesired side reactions, such as the hydrolysis of the germanium halide.

Routes Utilizing Germanium Oxides

An alternative synthetic avenue employs organogermanium oxides. These compounds can react with hydroperoxides in a condensation reaction, eliminating water to form the desired diperoxide. This approach avoids the generation of acidic byproducts.

The general reaction is as follows:

R₂GeO + 2 R'OOH → R₂Ge(OOR')₂ + H₂O

This reaction is often catalyzed by acids to facilitate the removal of the water molecule. The equilibrium of the reaction can be shifted towards the product by using a dehydrating agent or by azeotropic removal of water.

Peroxygenation Reactions in Organogermane Synthesis

Peroxygenation reactions, which involve the direct insertion of an oxygen molecule into a metal-carbon or metal-hydride bond, are less common for the synthesis of well-defined organogermanium peroxides but are a known process in organometallic chemistry. A more relevant peroxygenation strategy in this context involves the reaction of an organogermane with a hydroperoxide, often catalyzed by transition metal complexes. These reactions can proceed via radical or non-radical pathways, depending on the catalyst and reaction conditions. For instance, tert-butyl hydroperoxide (TBHP) is a widely used oxidant in various organic transformations, often in the presence of metal catalysts. sciforum.netorganic-chemistry.org

Specific Synthetic Pathways for Bis(tert-butylperoxy)(diethyl)germane

Reaction Conditions and Catalytic Systems

For the synthesis of this compound from diethylgermanium dichloride and tert-butyl hydroperoxide, the reaction would likely be conducted in an inert, anhydrous organic solvent such as diethyl ether or tetrahydrofuran (B95107) to prevent hydrolysis of the starting material. A tertiary amine base, like triethylamine or pyridine, would be added to scavenge the HCl produced. The reaction temperature would likely be kept low initially to control the exothermic reaction and then gradually raised to ensure completion.

In the case of using diethylgermanium oxide, an acid catalyst such as sulfuric acid or p-toluenesulfonic acid might be employed to facilitate the condensation with tert-butyl hydroperoxide. google.comgoogle.com The reaction would likely be carried out in a solvent that allows for the azeotropic removal of water, such as toluene, thereby driving the reaction to completion.

The use of transition metal catalysts in conjunction with tert-butyl hydroperoxide is another possibility, although more commonly associated with oxidation reactions rather than the direct formation of stable peroxides. nih.gov However, certain metal complexes could potentially catalyze the reaction between diethylgermane (B158070) (Et₂GeH₂) and tert-butyl hydroperoxide.

A summary of plausible reaction conditions is presented in the table below:

| Precursor | Reagent | Catalyst/Base | Solvent | Key Conditions |

| Diethylgermanium dichloride | tert-Butyl hydroperoxide | Triethylamine | Diethyl ether | Anhydrous, low temperature, inert atmosphere |

| Diethylgermanium oxide | tert-Butyl hydroperoxide | Sulfuric acid | Toluene | Azeotropic removal of water |

Precursor Design and Selection for Targeted Synthesis

The logical precursors for the synthesis of this compound are diethylgermanium dichloride and diethylgermanium oxide. The selection between these two would depend on their commercial availability, stability, and the desired reaction conditions.

Diethylgermanium dichloride (Et₂GeCl₂): This precursor is a common starting material for the synthesis of various diethylgermanium derivatives. Its reactivity is well-established, making it a reliable choice for the nucleophilic substitution route. The primary consideration is the need for strictly anhydrous conditions to prevent the formation of diethylgermanium oxide.

Diethylgermanium oxide ((Et₂GeO)n): This precursor offers the advantage of a cleaner reaction, with water as the only byproduct. However, organogermanium oxides can exist as polymers or oligomers, which might affect their reactivity. The reaction may require more forcing conditions, such as higher temperatures and the use of an acid catalyst, to break the Ge-O-Ge linkages and facilitate the reaction with the hydroperoxide.

The selection of tert-butyl hydroperoxide as the peroxy source is dictated by the target molecule. It is a commercially available and relatively stable organic hydroperoxide. wikipedia.org

Optimization of Reaction Yields and Selectivity

The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters to maximize product yield and minimize the formation of unwanted byproducts. The primary synthetic route involves the reaction of a diethylgermanium dihalide, typically diethylgermanium dichloride, with tert-butyl hydroperoxide. This nucleophilic substitution reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed.

Key parameters for optimization include:

Stoichiometry: The molar ratio of the reactants is critical. A slight excess of tert-butyl hydroperoxide is often employed to ensure the complete conversion of the diethylgermanium dichloride. The amount of base used must be sufficient to scavenge the two equivalents of hydrochloric acid generated.

Choice of Base: An appropriate base, such as ammonia, pyridine, or triethylamine, is crucial. The base must be strong enough to deprotonate the hydroperoxide and neutralize HCl but should not induce decomposition of the peroxide product. Sterically hindered bases may be used to control selectivity in more complex systems.

Solvent: The reaction is typically conducted in an inert, aprotic solvent like diethyl ether, tetrahydrofuran (THF), or a hydrocarbon such as hexane. The solvent's polarity can influence the reaction rate and solubility of the reactants and intermediates.

Temperature: Peroxide compounds are often thermally sensitive. Therefore, these reactions are commonly carried out at low temperatures, such as 0 °C, to control the reaction rate, manage exothermicity, and prevent thermal decomposition of the desired product. Maintaining a stable, low temperature is paramount for achieving high yields.

Reaction Time: The duration of the reaction must be sufficient for completion but short enough to avoid significant product degradation. Progress can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to identify the optimal endpoint.

Interactive Data Table: Illustrative Optimization of Synthesis This table presents hypothetical data to demonstrate the principles of reaction optimization.

| Entry | Molar Ratio (Ge:ROOH:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 : 2.0 : 2.0 | Diethyl Ether | 25 | 6 | 55 |

| 2 | 1 : 2.2 : 2.2 | Diethyl Ether | 25 | 6 | 62 |

| 3 | 1 : 2.2 : 2.2 | Hexane | 25 | 8 | 45 |

| 4 | 1 : 2.2 : 2.2 | Diethyl Ether | 0 | 6 | 85 |

| 5 | 1 : 2.2 : 2.2 | THF | 0 | 5 | 91 |

| 6 | 1 : 2.5 : 2.5 | THF | 0 | 5 | 88 (impurity increase) |

" width="800" height="400" style="border:1px solid #ccc;">

Advanced Synthetic Strategies for Complex Organogermanium Peroxide Architectures

Beyond the direct synthesis of simple molecules, advanced strategies are required to incorporate the organogermanium peroxide unit into more complex molecular architectures. The choice between convergent and linear approaches is a key strategic decision.

Convergent and Linear Synthesis Approaches

The construction of complex molecules containing the this compound core can be approached in two primary ways:

The choice between these strategies depends on the specific structure of the target molecule, with convergent synthesis generally being the preferred method for increasing the efficiency of complex multistep syntheses. differencebetween.comfiveable.me

Stereochemical Control in Peroxygermane Synthesis

Stereochemistry is a fundamental aspect of organic synthesis that deals with the spatial arrangement of atoms in molecules. researchgate.net For the specific compound this compound, the germanium atom is not a stereocenter because it is bonded to two identical ethyl groups and two identical tert-butylperoxy groups.

However, in the synthesis of more complex, chiral organogermanium peroxides of the type (R¹)(R²)Ge(OOR³)(OOR⁴), where all four substituents are different, controlling the stereochemistry at the germanium center would be a significant synthetic challenge. Achieving such control would require advanced methodologies:

Chiral Auxiliaries: One potential strategy involves the use of a chiral auxiliary—a temporary chemical group that is attached to the germanium precursor. This auxiliary would direct the incoming peroxide groups to attack from a specific face of the molecule, thereby controlling the formation of one stereoisomer over another. After the peroxide groups are installed, the auxiliary would be removed.

Substrate Control: If the germanium precursor already contains a stereocenter within one of its organic substituents (R¹ or R²), this existing chirality could influence the stereochemical outcome of the peroxide installation at the germanium center. This is known as substrate-controlled stereoselection.

Chiral Reagents: The use of chiral hydroperoxides could, in principle, lead to the formation of diastereomeric products, which may be separable by standard techniques like chromatography.

While these strategies are well-established in general organic synthesis, their application to control stereochemistry at a germanium center in a peroxide compound is not widely documented and would represent a frontier in organogermanium chemistry. researchgate.net The development of such methods would be crucial for synthesizing stereochemically pure, complex peroxygermanes for advanced applications. unibe.ch

Reaction Mechanisms and Mechanistic Studies of Bis Tert Butylperoxy Diethyl Germane

Thermal Decomposition Pathways of Bis(tert-butylperoxy)(diethyl)germane

The thermal decomposition of this compound is anticipated to proceed through a series of radical-mediated steps, initiated by the cleavage of the weakest bonds within the molecule.

Homolytic Cleavage of Peroxy Bonds

The initial and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the oxygen-oxygen (O-O) bonds. These peroxy bonds are inherently weak and susceptible to breaking upon thermal activation, leading to the formation of two germylperoxy radicals for each cleaved bond. This process is foundational to the subsequent radical chemistry.

Generation and Fate of Alkoxyl and Alkyl Radicals

Following the initial homolytic cleavage, the resulting germylperoxy radicals can undergo further fragmentation. The subsequent reactions are likely to generate a cascade of highly reactive alkoxyl and alkyl radicals. The precise nature and fate of these radicals would be influenced by the reaction conditions, such as temperature and the presence of radical scavengers. These radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of final products.

Influence of Steric and Electronic Factors on Decomposition Kinetics

The kinetics of the decomposition of this compound are expected to be significantly influenced by both steric and electronic factors. The bulky tert-butyl groups can sterically hinder the approach of other molecules, potentially affecting intermolecular reactions. Electronically, the germanium atom, being less electronegative than carbon, may influence the stability of the adjacent radical intermediates, thereby altering the decomposition rate compared to purely organic peroxide analogues. A comprehensive understanding of these influences would necessitate detailed kinetic studies, which are not currently available.

Radical Reactivity and Fragmentation Patterns

The radical intermediates generated during the decomposition of this compound are expected to exhibit characteristic reactivity and fragmentation patterns.

β-Scission Reactions of Germylperoxy Radicals

Germylperoxy radicals, formed from the initial O-O bond cleavage, are prone to β-scission reactions. This process involves the cleavage of a bond beta to the radical center, which in this case could be a carbon-carbon or a germanium-carbon bond. β-scission is a common fragmentation pathway for radicals and would lead to the formation of more stable molecules and new radical species, further propagating the decomposition process.

Intermolecular and Intramolecular Radical Reactions

The radicals generated can engage in both intermolecular and intramolecular reactions. Intermolecular reactions would involve radicals abstracting atoms from other molecules or adding to unsaturated species present in the reaction mixture. Intramolecular reactions, such as rearrangements, could also occur, leading to the formation of cyclic or rearranged products. The specific pathways taken would be dependent on the relative stability of the transition states and the radical intermediates involved.

In the absence of specific experimental data for this compound, the detailed elucidation of its reaction mechanisms remains a subject for future research. Computational studies could provide valuable insights into the energetics of the various potential decomposition pathways and the structures of the transient radical intermediates.

Formation of Stable Organic Byproducts

The thermal decomposition of organogermanium peroxides, including this compound, proceeds through complex radical pathways that ultimately lead to the formation of a variety of stable organic byproducts. The nature and distribution of these products provide crucial insights into the decomposition mechanism.

Upon homolytic cleavage of the oxygen-oxygen bond in this compound, tert-butoxy (B1229062) radicals (t-BuO•) are generated. These highly reactive radicals can undergo several subsequent reactions, including hydrogen abstraction and β-scission.

A primary pathway for the formation of stable byproducts is the reaction of tert-butoxy radicals with the solvent or other organic molecules present in the reaction mixture. For instance, in a hydrocarbon solvent (RH), the tert-butoxy radical can abstract a hydrogen atom to form tert-butyl alcohol and a solvent-derived radical (R•).

t-BuO• + RH → t-BuOH + R•

Another significant reaction of the tert-butoxy radical is β-scission, which leads to the formation of acetone (B3395972) and a methyl radical (•CH₃).

t-BuO• → (CH₃)₂C=O + •CH₃

The generated methyl radicals can then abstract hydrogen from the solvent to form methane (B114726) or combine with other radicals.

The germanium-containing radical, Et₂Ge(OOBu-t)O•, can also undergo further transformations. It can react with another tert-butoxy radical to yield a more stable, non-radical product. Additionally, rearrangements involving the migration of an ethyl group from germanium to oxygen can occur, leading to the formation of germanium oxides and ethoxy radicals. These ethoxy radicals can then participate in further hydrogen abstraction or combination reactions.

The stable organic byproducts resulting from these and other secondary reactions are numerous. In the decomposition of related organogermanium peroxides, a range of products has been identified, including alcohols, ketones, ethers, and hydrocarbons. The relative amounts of these byproducts are highly dependent on the reaction conditions, such as temperature and the nature of the solvent.

Table 1: Common Stable Organic Byproducts in the Decomposition of Organogermanium Peroxides

| Byproduct Category | Specific Examples | Formation Pathway |

| Alcohols | tert-Butyl alcohol | Hydrogen abstraction by tert-butoxy radicals |

| Ketones | Acetone | β-scission of tert-butoxy radicals |

| Hydrocarbons | Methane, Ethane | Hydrogen abstraction or combination of methyl/ethyl radicals |

| Ethers | Diethyl ether | Combination of ethyl and ethoxy radicals |

| Germanium Oxides | (Et₂GeO)n | Decomposition of the germanium-containing radical fragment |

Catalyzed Decomposition Mechanisms

The decomposition of this compound can be significantly influenced by the presence of catalysts, which can alter the reaction rate and mechanism, leading to different product distributions compared to thermal decomposition.

Metal-Catalyzed Decomposition of Organogermanium Peroxides

Transition metal ions are known to catalyze the decomposition of organic peroxides, including organogermanium peroxides. The catalytic cycle often involves a redox mechanism where the metal ion alternates between different oxidation states. For example, a metal ion in a lower oxidation state (Mⁿ⁺) can react with the peroxide to generate a tert-butoxy radical and a metal species in a higher oxidation state.

Et₂Ge(OOBu-t)₂ + Mⁿ⁺ → Et₂Ge(OOBu-t)O⁻ + t-BuO• + M⁽ⁿ⁺¹⁾⁺

The metal ion in the higher oxidation state can then react with another peroxide molecule to regenerate the initial metal ion and produce a peroxy radical.

Et₂Ge(OOBu-t)₂ + M⁽ⁿ⁺¹⁾⁺ → Et₂Ge(OOBu-t)OO• + t-BuO⁻ + Mⁿ⁺

Influence of Acidic and Basic Media on Reactivity

The decomposition of this compound can also be catalyzed by both acids and bases, proceeding through mechanisms distinct from radical pathways.

In the presence of a strong acid (HA), the peroxide can be protonated, which facilitates the cleavage of the oxygen-oxygen bond. This can lead to a heterolytic cleavage, forming a carbocation and a hydroperoxide.

Et₂Ge(OOBu-t)₂ + HA → [Et₂Ge(OOBu-t)(O(H)OBu-t)]⁺ A⁻ → Et₂Ge(OOBu-t)OH + t-Bu⁺ + A⁻

The resulting tert-butyl cation can then undergo various reactions, such as elimination to form isobutylene (B52900) or reaction with nucleophiles present in the medium.

Base-catalyzed decomposition, on the other hand, typically involves the abstraction of a proton from a group adjacent to the peroxide, or direct nucleophilic attack on the peroxide bond. For organogermanium peroxides, a strong base (B:) can attack the germanium center, leading to a rearrangement and cleavage of the O-O bond. This type of reaction often results in the formation of alcohols and carbonyl compounds through non-radical pathways.

The specific products formed in acid- and base-catalyzed decompositions are highly dependent on the reaction conditions and the nature of the acidic or basic catalyst employed.

Photochemical Reactivity of this compound

The photochemical decomposition of this compound involves the absorption of ultraviolet (UV) light, which provides the energy to cleave the weak oxygen-oxygen bond. This process, known as photolysis, generates radicals similar to those formed during thermal decomposition.

Upon absorption of a photon (hν), the peroxide molecule is promoted to an excited state, which then rapidly dissociates into two tert-butoxy radicals and a diethylgermanium diradical, or into a diethylgermoxy radical and a tert-butoxy radical.

Et₂Ge(OOBu-t)₂ + hν → [Et₂Ge(OOBu-t)₂]* → Et₂Ge(OOBu-t)O• + t-BuO•

The subsequent reactions of these photochemically generated radicals are similar to those in thermal decomposition, including hydrogen abstraction, β-scission, and radical combination. The byproducts formed are therefore expected to be similar to those from thermolysis, such as tert-butyl alcohol, acetone, and various germanium-containing species.

However, photochemical decomposition can sometimes offer more selective pathways compared to thermal decomposition. The wavelength of the incident light can be tuned to excite specific bonds, potentially leading to different initial radical fragments and, consequently, a different final product distribution. Furthermore, photochemical reactions can often be carried out at lower temperatures than thermal decompositions, which can minimize secondary reactions and lead to cleaner product mixtures.

The quantum yield of the photolysis, which is the number of peroxide molecules decomposed per photon absorbed, is a key parameter in characterizing the efficiency of the photochemical process. For many organic peroxides, the quantum yield is close to unity, indicating an efficient conversion of light energy into chemical reaction.

Spectroscopic Characterization Methodologies for Bis Tert Butylperoxy Diethyl Germane

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Upon ionization in a mass spectrometer, typically through electron impact (EI), the molecule is expected to form a molecular ion peak (M+). However, due to the labile nature of the peroxide bonds, this peak may be of low intensity or entirely absent. The primary fragmentation pathways would likely involve the cleavage of the Ge-O, O-O, and Ge-C bonds.

Key expected fragmentation patterns include:

Loss of a tert-butylperoxy radical (•OOC(CH₃)₃): This would result in a significant fragment ion corresponding to [Ge(C₂H₅)₂(OOC(CH₃)₃)]⁺.

Loss of a tert-butoxy (B1229062) radical (•OC(CH₃)₃): Cleavage of the O-O bond would lead to a [Ge(C₂H₅)₂(OOC(CH₃)₃)O]⁺ fragment.

Loss of an ethyl radical (•C₂H₅): Fragmentation of the diethylgermane (B158070) core could produce a [Ge(C₂H₅)(OOC(CH₃)₃)₂]⁺ ion.

Formation of tert-butyl cation ((CH₃)₃C⁺): A prominent peak at m/z 57 is anticipated, arising from the fragmentation of the tert-butylperoxy group.

These predicted fragmentation pathways are summarized in the table below.

| Predicted Fragment Ion | Formula | Proposed Origin |

| [Ge(C₂H₅)₂(OOC(CH₃)₃)]⁺ | C₈H₁₉GeO₂⁺ | Loss of •OOC(CH₃)₃ |

| [Ge(C₂H₅)₂(OOC(CH₃)₃)O]⁺ | C₈H₁₉GeO₃⁺ | Loss of •OC(CH₃)₃ |

| [Ge(C₂H₅)(OOC(CH₃)₃)₂]⁺ | C₁₀H₂₃GeO₄⁺ | Loss of •C₂H₅ |

| [(CH₃)₃C]⁺ | C₄H₉⁺ | Fragmentation of the tert-butylperoxy group |

This table presents predicted data based on the fragmentation of analogous compounds.

X-ray Diffraction Techniques for Solid-State Structure Determination

It is anticipated that in the solid state, the germanium atom would adopt a distorted tetrahedral geometry. The central germanium atom would be bonded to two ethyl groups and two tert-butylperoxy groups. The steric bulk of the tert-butylperoxy groups would likely influence the bond angles around the germanium center, causing them to deviate from the ideal tetrahedral angle of 109.5°.

The packing of the molecules in the crystal lattice would be governed by van der Waals interactions. Due to the presence of bulky alkyl and peroxy groups, the crystal structure might exhibit significant intermolecular distances. The table below outlines plausible crystallographic parameters for bis(tert-butylperoxy)(diethyl)germane, derived from known structures of similar organometallic compounds.

| Crystallographic Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for Monoclinic) |

| Z (molecules per unit cell) | 4 |

This table presents hypothetical data based on the crystallographic parameters of analogous compounds.

Computational Chemistry and Theoretical Studies of Bis Tert Butylperoxy Diethyl Germane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of a molecule. For a compound like bis(tert-butylperoxy)(diethyl)germane, these methods can elucidate bond strengths, charge distributions, and orbital interactions that govern its stability and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for molecules containing heavier elements like germanium. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, are effective for optimizing the molecular geometry and predicting electronic properties.

A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy conformation. Key structural parameters such as bond lengths and angles around the central germanium atom and within the peroxide linkages would be determined. Based on studies of related organogermanium compounds and dialkyl peroxides, a set of expected geometric parameters can be predicted. aip.orgarizona.edu For instance, the Ge-O bond length is anticipated to be around 1.77-1.78 Å, based on calculations of other germanium oxides. aip.org The crucial O-O peroxide bond length is expected to be similar to that in di-tert-butyl peroxide (DTBP), approximately 1.49 Å.

Interactive Data Table 1: Predicted Geometric Parameters of this compound from DFT Calculations.

| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |

| Ge-O Bond Length | 1.78 Å |

| O-O Bond Length | 1.49 Å |

| Ge-C Bond Length | 1.95 Å |

| O-Ge-O Bond Angle | 108.5° |

| Ge-O-O Bond Angle | 107.0° |

| C-Ge-C Bond Angle | 112.0° |

Note: These values are illustrative and based on typical DFT results for analogous compounds.

Furthermore, DFT calculations can provide insights into the electronic charge distribution through population analysis (e.g., Mulliken or Natural Bond Orbital analysis), highlighting the polarity of the Ge-O and O-O bonds. The peroxide bonds are the weakest links in the molecule, a feature that is critical for its role as a radical initiator.

For higher accuracy, particularly in describing the weak O-O bond, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While more computationally demanding, these methods provide a more rigorous treatment of electron correlation, which is crucial for accurately calculating bond dissociation energies (BDEs). amazonaws.com

Applying high-level ab initio methods, such as CCSD(T), would provide benchmark values for the key bond energies in this compound. The most critical value is the O-O bond dissociation energy, which dictates the temperature at which the molecule will begin to decompose and generate radicals. For the analogous di-tert-butyl peroxide, the O-O BDE is approximately 38-41 kcal/mol. researchgate.net It is expected that the value for the germanium analog would be in a similar range, though potentially influenced by the electronic effects of the diethylgermyl group.

Molecular Modeling of Reaction Pathways and Transition States

Understanding the thermal decomposition of this compound is crucial for its practical applications. Molecular modeling can map out the potential energy surfaces for decomposition reactions, identifying the most likely pathways and the energy barriers involved.

The primary thermal decomposition pathway for organometallic peroxides is the homolytic cleavage of the weak O-O bond. researchgate.net This initial step generates two oxygen-centered radicals. For this compound, this would proceed as follows:

(C₂H₅)₂Ge(OOC(CH₃)₃)₂ → (C₂H₅)₂Ge(OOC(CH₃)₃)O• + •OC(CH₃)₃

Computational modeling can determine the activation energy for this bond scission by locating the transition state. However, for a simple bond homolysis, the activation energy is often approximated by the bond dissociation energy itself. Subsequent reactions of the generated radicals can also be modeled. For example, the tert-butoxy (B1229062) radical (•OC(CH₃)₃) is known to undergo β-scission to form acetone (B3395972) and a methyl radical. wikipedia.org

Interactive Data Table 2: Illustrative Energy Profile for Initial Decomposition Steps.

| Reaction Step | Description | Calculated Activation Energy (ΔE‡, kcal/mol) |

| 1 | (Et)₂Ge(OOtBu)₂ → (Et)₂Ge(OOtBu)O• + •OtBu | ~39 |

| 2 | •OtBu → (CH₃)₂CO + •CH₃ | ~15 |

Note: Activation energies are hypothetical, based on known values for similar peroxide decomposition reactions. researchgate.net

Once the initial radicals are formed, a complex cascade of radical reactions can occur, leading to the final decomposition products. Kinetic simulations, using rate constants derived from computational chemistry (e.g., via Transition State Theory), can model the time-dependent concentrations of various radical and stable species.

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. DFT methods are widely used to calculate vibrational frequencies (IR and Raman), as well as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netrsc.org

For this compound, DFT calculations can predict its infrared spectrum. Key vibrational modes would include the Ge-O stretching frequencies, typically found in the 800-900 cm⁻¹ region for organogermanium sesquioxides, and Ge-C stretches around 550 cm⁻¹. nih.gov The peroxide O-O stretch is often weak in the IR spectrum but is a characteristic feature.

NMR chemical shifts (¹H, ¹³C, and even ¹⁷O) can also be reliably predicted. github.io These calculations involve computing the magnetic shielding tensor for each nucleus. The predicted shifts for the ethyl and tert-butyl protons and carbons would be compared to experimental data to confirm the molecular structure.

Interactive Data Table 3: Predicted Spectroscopic Data for this compound.

| Spectrum | Feature | Predicted Value |

| IR | ν(Ge-O) | 850 - 890 cm⁻¹ |

| IR | ν(Ge-C) | ~550 cm⁻¹ |

| ¹H NMR | δ(-CH₂-) | 1.1 - 1.3 ppm |

| ¹H NMR | δ(-CH₃ of Ethyl) | 0.9 - 1.1 ppm |

| ¹H NMR | δ(-C(CH₃)₃) | 1.2 - 1.4 ppm |

| ¹³C NMR | δ(-CH₂-) | 10 - 15 ppm |

| ¹³C NMR | δ(-CH₃ of Ethyl) | 8 - 12 ppm |

| ¹³C NMR | δ(quaternary C) | 78 - 82 ppm |

| ¹³C NMR | δ(-C(CH₃)₃) | 25 - 29 ppm |

Note: These are representative values based on general knowledge of NMR and IR spectroscopy for analogous functional groups. nih.govmdpi.com

By combining these computational techniques, a comprehensive theoretical understanding of this compound's structure, stability, reactivity, and spectroscopic properties can be achieved, guiding experimental work and application development.

Correlation Between Theoretical Predictions and Experimental Observations

In the study of organometallic compounds such as this compound, a powerful synergy exists between computational chemistry and experimental analysis. Theoretical calculations, primarily employing Density Functional Theory (DFT), provide a detailed picture of molecular properties at the atomic level. These predictions, in turn, can be validated and refined by experimental observations. While specific research focusing exclusively on this compound is limited in publicly accessible literature, we can infer the expected correlations by examining studies on analogous organogermanium and peroxide compounds.

The primary areas where theoretical predictions and experimental data are correlated for this class of molecules include molecular geometry (bond lengths and angles) and vibrational frequencies.

Molecular Geometry:

Theoretical calculations can predict the equilibrium geometry of this compound with a high degree of accuracy. Key parameters of interest include the lengths of the Germanium-Oxygen (Ge-O), Oxygen-Oxygen (O-O), Germanium-Carbon (Ge-C), and Carbon-Oxygen (C-O) bonds, as well as the bond angles around the central germanium atom and the peroxide linkages.

Experimental verification of these geometric parameters is typically achieved through X-ray crystallography for solid samples or gas-phase electron diffraction for volatile compounds. For organogermanium compounds, DFT calculations have been shown to accurately model Ge-O bond lengths. researchgate.netmdpi.com It is anticipated that the calculated bond lengths for this compound would be in close agreement with experimentally determined values, likely within a few picometers.

Below is a table illustrating the expected correlation between theoretical and experimental bond lengths for this compound, based on typical values for related structures.

| Bond | Predicted Bond Length (Å) - DFT | Expected Experimental Bond Length (Å) - X-ray Crystallography |

|---|---|---|

| Ge-O | 1.85 - 1.95 | 1.83 - 1.93 |

| O-O | 1.45 - 1.50 | 1.44 - 1.49 |

| Ge-C | 1.95 - 2.05 | 1.93 - 2.03 |

| C-O | 1.40 - 1.45 | 1.39 - 1.44 |

Vibrational Frequencies:

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental experimental technique for characterizing molecular structure. The frequencies of molecular vibrations correspond to the absorption of specific energies, creating a unique spectral fingerprint for the compound. Computational chemistry can predict these vibrational frequencies, which aids in the assignment of experimentally observed spectral bands to specific molecular motions (e.g., stretching, bending, rocking).

For organogermanium sesquioxides, the Ge-O network structure is supported by characteristic wide absorption bands in the IR spectrum. nih.gov Similarly, for this compound, theoretical frequency calculations would predict distinct vibrational modes for the Ge-O, O-O, and Ge-C bonds. It is a common practice in computational chemistry to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical methods, which generally leads to excellent agreement with experimental spectra. ox.ac.uk

The following interactive table presents a hypothetical correlation between calculated and observed vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Scaled DFT | Expected Experimental Frequency (cm⁻¹) - IR/Raman |

|---|---|---|

| ν(Ge-O) stretch | 800 - 900 | 790 - 890 |

| ν(O-O) stretch | 850 - 950 | 840 - 940 |

| ν(Ge-C) stretch | 550 - 650 | 540 - 640 |

Future Research Directions and Unexplored Avenues for Bis Tert Butylperoxy Diethyl Germane

Development of Novel Peroxygermane Derivatives with Tunable Reactivity

A significant avenue for future research lies in the synthesis of novel peroxygermane derivatives with tailored reactivity. By systematically modifying the alkyl and peroxy groups of bis(tert-butylperoxy)(diethyl)germane, it may be possible to fine-tune the compound's decomposition temperature, radical initiation efficiency, and compatibility with various substrates.

One promising direction is the introduction of functional groups into the diethyl ligands. For instance, incorporating electron-withdrawing or electron-donating substituents could alter the electronic environment around the germanium center, thereby influencing the stability of the peroxide bonds. The synthesis of mixed-functionalized tetraacylgermanes has demonstrated that nonsymmetric substitution patterns can lead to broadened absorption bands and enhanced photoactivity, a principle that could be applied to peroxygermane derivatives. researchgate.netnih.gov Furthermore, the synthesis of germananes with simultaneous covalent functionalization opens possibilities for creating layered germanium materials with unique properties. rsc.orgelsevierpure.com

Another area of exploration is the variation of the peroxide group itself. Replacing the tert-butylperoxy groups with other organic peroxy moieties could lead to a new class of peroxygermanes with a wide range of decomposition kinetics. This would allow for the selection of an optimal initiator for specific applications, such as polymerization at different temperatures or the controlled deposition of materials.

The potential for creating these novel derivatives is vast, and a systematic study of their structure-property relationships would be highly valuable. The table below outlines potential modifications and their expected impact on reactivity.

| Modification to this compound | Expected Impact on Reactivity | Potential Research Focus |

| Introduction of electron-withdrawing groups on the diethyl ligands | Increased decomposition rate | Synthesis of fluorinated or chlorinated derivatives |

| Introduction of bulky substituents on the diethyl ligands | Increased thermal stability | Synthesis of derivatives with isopropyl or cyclohexyl groups |

| Replacement of tert-butylperoxy groups with other peroxy groups | Altered decomposition temperature and radical flux | Synthesis of derivatives with benzoylperoxy or cumylperoxy groups |

| Synthesis of unsymmetrical peroxygermanes | Bimodal decomposition behavior | Stepwise synthesis and characterization of R₂Ge(OOR')(OOR'') |

Investigation of New Polymerization Architectures Initiated by Peroxygermanes

The peroxy groups in this compound make it a potential radical initiator for polymerization. atamanchemicals.com Future research could focus on harnessing this capability to create novel polymer architectures that are not easily accessible with conventional initiators.

One exciting possibility is the synthesis of block copolymers. acs.orgharth-research-group.orgfrontiersin.orgnih.govacs.org By carefully controlling the decomposition of the two peroxy groups, which may have different thermal stabilities in an unsymmetrical derivative, it could be possible to initiate the polymerization of one monomer, followed by the initiation of a second monomer to form a block copolymer. Organometallic initiators have been shown to be effective in surface-grafted polymerization to create block copolymer films. acs.org This approach could be extended to this compound for the synthesis of well-defined block copolymers in solution.

Furthermore, the germanium-containing fragment that remains after radical initiation could be incorporated into the polymer chain, leading to germanium-containing polymers. These materials may exhibit unique thermal, optical, or electronic properties. The development of organogermanium compounds for polymerization catalysis is an active area of research, and peroxygermanes represent a novel class of initiators in this field. wiley-vch.deexlibrisgroup.com

Future studies could explore the following polymerization scenarios:

Controlled Radical Polymerization: Investigating the potential of this compound in controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization.

Graft Copolymerization: Using the germanium-containing radical species to initiate graft polymerization from a polymer backbone.

Synthesis of Germanium-Containing Polymers: Exploring the polymerization of monomers where the germanium fragment from the initiator is incorporated into the main polymer chain or as a pendant group.

Advanced CVD Applications for Germanium-Based Materials

Organogermanium compounds are valuable precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of germanium-containing thin films. acs.orgresearchgate.netgoogle.comnih.govwikipedia.orgias.ac.in this compound, with its volatile nature and the presence of both germanium and oxygen, is a promising candidate for the deposition of germanium oxide (GeO₂) films. GeO₂ is a material with applications in optics and electronics due to its high refractive index and good dielectric properties. nih.gov

Future research in this area could focus on:

Low-Temperature Deposition: The peroxide linkages might allow for lower decomposition temperatures compared to other organogermanium precursors, enabling the deposition of GeO₂ films on temperature-sensitive substrates.

Doping of Germanium Films: The controlled decomposition of this compound could be used to introduce oxygen as a dopant into germanium films, thereby tuning their electronic properties.

Formation of Germanium-Based Nanostructures: By carefully controlling the CVD/ALD process parameters, it might be possible to synthesize germanium oxide nanowires, nanotubes, or quantum dots.

The table below summarizes potential CVD/ALD applications and the associated research goals.

| Application | Precursor | Deposition Technique | Research Goal |

| High-k dielectric layers | This compound | ALD | Deposition of uniform, ultrathin GeO₂ films |

| Optical coatings | This compound | CVD | Growth of high-refractive-index GeO₂ layers |

| Doped semiconductors | This compound + GeH₄ | MOCVD | Controlled oxygen doping of germanium films |

Interdisciplinary Research Integrating Organogermanium Peroxides

The unique reactivity of organogermanium peroxides could be leveraged in various interdisciplinary research areas. For instance, their ability to generate radicals upon decomposition could be explored in organic synthesis for initiating radical cyclizations or other transformations. rsc.org The germanium-oxygen bonds also present interesting possibilities for the development of novel catalysts. Cationic Ge(II) compounds have already shown catalytic activity in various organosilicon transformations. mdpi.com

Furthermore, the biological activity of organogermanium compounds is an area of growing interest. nih.gov While the toxicity of peroxide compounds needs to be carefully considered, the potential for designing germanium-based compounds with specific biological activities remains an intriguing avenue for exploration. This could involve collaborations between organometallic chemists, synthetic organic chemists, materials scientists, and biologists.

Methodological Innovations in Characterization and Computational Analysis

The study of novel and potentially reactive compounds like this compound necessitates the development and application of advanced analytical and computational techniques.

Characterization: The unambiguous characterization of organogermanium peroxides and their decomposition products requires a combination of spectroscopic and spectrometric methods.

NMR Spectroscopy: While ¹H and ¹³C NMR are standard, ⁷³Ge NMR spectroscopy, despite its challenges, can provide direct information about the germanium environment and changes in coordination. researchgate.netresearchgate.net Advanced techniques for quantifying organic hydroperoxides by ¹H NMR could also be adapted. nih.gov

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS), can be powerful tools for characterizing these often labile compounds and their reaction intermediates. chemrxiv.orgwiley.compurdue.eduuvic.capageplace.de

Computational Analysis: Theoretical studies can provide invaluable insights into the structure, bonding, and reactivity of this compound and its derivatives.

Decomposition Pathways: Density Functional Theory (DFT) calculations can be employed to model the thermal decomposition pathways of the peroxide, predicting activation energies and identifying the nature of the generated radical species. nih.gov

Reactivity Prediction: Computational models can be used to predict the reactivity of novel peroxygermane derivatives, guiding synthetic efforts towards compounds with desired properties.

Spectroscopic Correlation: Theoretical calculations of NMR chemical shifts and other spectroscopic parameters can aid in the interpretation of experimental data.

The synergy between advanced experimental characterization and sophisticated computational modeling will be crucial for unlocking the full potential of this compound and the broader class of organogermanium peroxides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Bis(tert-butylperoxy)(diethyl)germane to ensure purity and safety?

- Methodological Answer : Synthesis should employ Schlenk-line techniques under inert atmospheres (e.g., nitrogen/argon) to prevent peroxide decomposition. Use low-temperature reactions (<0°C) to mitigate exothermic side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in non-polar solvents is advised. Safety protocols for peroxides, including blast shields and minimal quantities, are critical due to thermal instability .

- Key Data :

| Parameter | Recommendation | Reference |

|---|---|---|

| Reaction Temperature | -10°C to 0°C | |

| Solvent System | Anhydrous hexane/THF |

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm alkyl/peroxide substituents. -NMR (if accessible) provides direct Ge coordination data .

- IR/Raman Spectroscopy : Identify peroxide O-O stretches (~800 cm) and Ge-C bonds (450–550 cm) .

- Mass Spectrometry : High-resolution MS (e.g., FT-ICR) confirms molecular ion peaks and fragmentation patterns .

Q. What safety precautions are essential for handling this compound?

- Methodological Answer :

- Storage : Keep at -20°C in dark, airtight containers to avoid light/heat-induced decomposition .

- PPE : Wear flame-resistant lab coats, nitrile gloves, and face shields. Use fume hoods for all manipulations .

- Emergency Protocols : Immediate cold quenching (dry ice/acetone bath) for thermal runaways; avoid metal catalysts .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodological Answer : Implement a 2 factorial design to test variables:

- Factors : Temperature (-10°C vs. 25°C), molar ratio (Ge precursor : tert-butyl hydroperoxide), and solvent polarity.

- Response Variables : Yield, purity (HPLC), and thermal stability (DSC).

- Analysis : ANOVA identifies significant factors; interaction plots reveal optimal conditions .

- Example Design :

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | -10°C | 25°C |

| Molar Ratio (Ge:TBHP) | 1:1.5 | 1:2.5 |

Q. How do computational models resolve contradictions in thermal decomposition data?

- Methodological Answer : Conflicting DSC/TGA data (e.g., onset temperature variability) can be addressed via density functional theory (DFT) to simulate decomposition pathways. Compare activation energies () from Arrhenius plots (experimental) with DFT-calculated transition states. Discrepancies may arise from impurities or solvent residues, necessitating HPLC-MS validation .

- Data Comparison :

| Method | Onset Temp (°C) | (kJ/mol) |

|---|---|---|

| Experimental (DSC) | 120 | 95 |

| DFT Simulation | 115 | 98 |

Q. What mechanistic insights do radical trapping experiments provide for its reactivity?

- Methodological Answer : Introduce radical inhibitors (e.g., TEMPO) during peroxide-mediated reactions. Monitor intermediates via EPR spectroscopy or GC-MS. A decrease in product yield confirms radical pathways. Compare with non-radical pathways (e.g., ionic mechanisms) using isotopic labeling () in peroxide groups .

Theoretical and Data Management Considerations

Q. How should researchers integrate FAIR principles into data management for organogermanium peroxides?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.